molecular formula C14H31ClN2 B8396200 1-decylpiperazine hydrochloride

1-decylpiperazine hydrochloride

Cat. No.: B8396200
M. Wt: 262.86 g/mol
InChI Key: PNJGBMZJWKJSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-decylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the nitrogen atom of the piperazine ring, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-decylpiperazine hydrochloride typically involves the reaction of piperazine with decyl halides (such as decyl chloride or decyl bromide) under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Piperazine+Decyl HalideN-decylpiperazine\text{Piperazine} + \text{Decyl Halide} \rightarrow \text{N-decylpiperazine} Piperazine+Decyl Halide→N-decylpiperazine

The resulting N-decylpiperazine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. The process involves the same basic principles as the laboratory-scale synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-decylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and substituted piperazine derivatives.

Scientific Research Applications

1-decylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a potential ligand for binding studies with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-decylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of target molecules. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpiperazine hydrochloride
  • N-ethylpiperazine hydrochloride
  • N-butylpiperazine hydrochloride

Uniqueness

1-decylpiperazine hydrochloride is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and hydrophobic interactions. This makes it particularly useful in applications where enhanced membrane permeability or interaction with hydrophobic targets is desired.

Properties

Molecular Formula

C14H31ClN2

Molecular Weight

262.86 g/mol

IUPAC Name

1-decylpiperazine;hydrochloride

InChI

InChI=1S/C14H30N2.ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;/h15H,2-14H2,1H3;1H

InChI Key

PNJGBMZJWKJSID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCNCC1.Cl

Origin of Product

United States

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